![molecular formula C11H18O2 B1615468 (1S,2S,3S,5R)-2,6,6-三甲基双环[3.1.1]庚烷-3-羧酸 CAS No. 58096-27-8](/img/structure/B1615468.png)

(1S,2S,3S,5R)-2,6,6-三甲基双环[3.1.1]庚烷-3-羧酸

描述

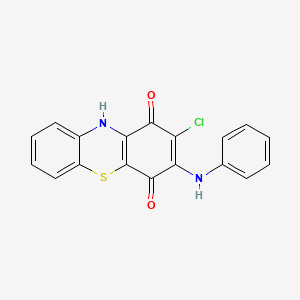

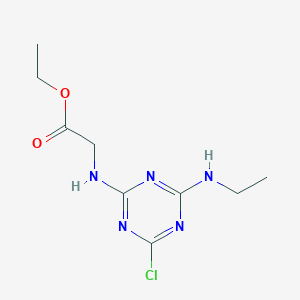

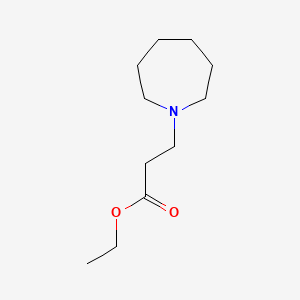

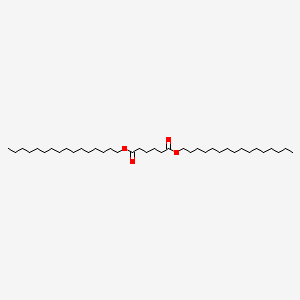

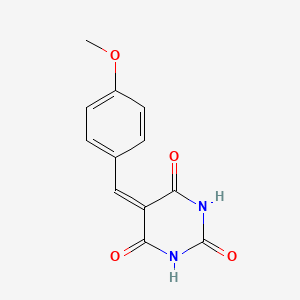

“(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid” is a chemical compound with the formula C10H16 . It is also known as bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)- .

Synthesis Analysis

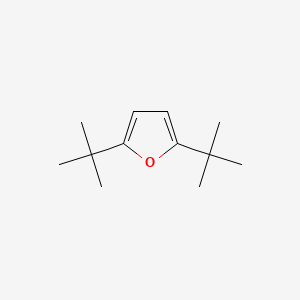

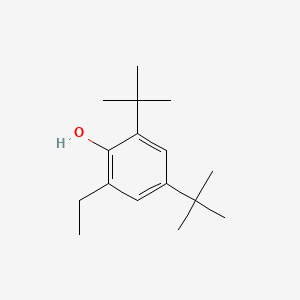

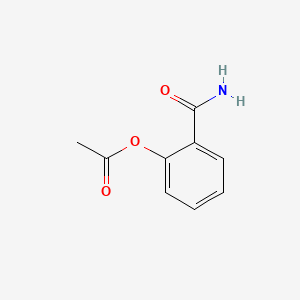

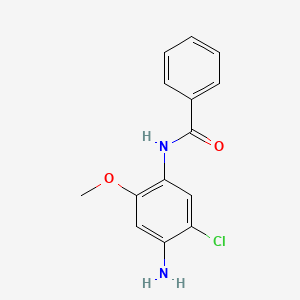

The synthesis of heterocycle-substituted bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes has been developed using mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 136.2340 .Chemical Reactions Analysis

The chemistry enables access to heterocycle-functionalized BCHep-containing structures that are highly relevant in medicinal chemistry research as potential bioisosteres of meta-substituted arenes and pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 136.2340 . Further details about its physical and chemical properties are not available in the retrieved resources.科学研究应用

慢性疼痛管理中的治疗效果

该化合物已被确定为管理慢性疼痛的潜在治疗剂。研究表明,与该化合物结构相似的类大麻素可以显着减少成年人的疼痛症状。 这种应用在医用大麻的背景下尤为相关,在这种情况下,此类化合物用于缓解慢性疼痛 .

多发性硬化症相关肌肉痉挛

在神经退行性疾病领域,(1S,2S,3S,5R)-2,6,6-三甲基双环[3.1.1]庚烷-3-羧酸可能在治疗与多发性硬化症相关的肌肉痉挛方面有所应用。 类大麻素已显示出在短期使用情况下改善报告症状的实质性证据 .

分析化学:HPLC 方法开发

该化合物的独特结构使其适合通过高效液相色谱 (HPLC) 进行分析。 它可用作开发新的 HPLC 方法以识别和比较临床相关化合物立体异构体的标准或参考化合物 .

干眼症治疗的眼科溶液

作为某些类大麻素的结构类似物,该化合物可能参与生物活性化合物(如 AR-15512)的合成,AR-15512 是治疗干眼症的临床候选药物。 此类化合物的冷却效果使其适合眼科应用 .

流感治疗:M2 离子通道抑制

该化合物已显示出作为 amantadine 的类似物,具有 M2 离子通道抑制剂的潜力。 这表明在开发抗流感药物方面具有潜在的应用,有助于抗击流感爆发 .

合成策略和表征

该化合物具有多个立体异构中心的复杂结构,给合成和表征带来了挑战。 它作为研究合成策略和表征具有类似结构特征的新药的模型化合物 .

提高大麻研究质量

鉴于其与类大麻素的结构相似性,该化合物可用于研究工作,以提高大麻研究的质量。 它可以作为研究大麻和大麻衍生产品对健康影响的研究中的对照或比较标准 .

数据收集和研究进展

该化合物还可以发挥作用,收集数据以支持大麻研究的进展。 通过提供比较标准,它有助于解决当前大麻研究的障碍,并有助于确定科学界对大麻对健康的影響的明确说法 .

未来方向

There is increasing interest in replacement of the planar aromatic rings of drug candidates with three-dimensional caged scaffolds in order to improve the physical properties . The bicyclo[3.1.1]heptane (BCH) scaffold has emerged as a novel bioisostere of meta-substituted benzenes . This suggests that there could be future research directions exploring the use of “(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid” and similar compounds in drug design.

作用机制

Target of Action

The primary target of (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid, also known as (+)-Isopinocampheylamine, is the M2 ion channel . This ion channel plays a crucial role in the life cycle of the influenza virus, making it a promising target for anti-influenza agents .

Mode of Action

(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid interacts with the M2 ion channel in a manner similar to that of amantadine . By inhibiting this ion channel, the compound prevents the uncoating of the influenza virus, thereby inhibiting its replication .

Biochemical Pathways

The inhibition of the M2 ion channel disrupts the viral life cycle, preventing the release of viral RNA into the host cell . This disruption affects the downstream effects of viral replication, including the synthesis of viral proteins and the assembly and release of new viral particles .

Result of Action

The result of the compound’s action is the inhibition of influenza virus replication. By blocking the M2 ion channel, the compound prevents the uncoating of the virus and the release of viral RNA into the host cell . This inhibition disrupts the viral life cycle, reducing the production of new viral particles and potentially alleviating the symptoms of influenza .

生化分析

Cellular Effects

Its influence on cell function, signaling pathways, gene expression, and cellular metabolism remains to be explored .

Molecular Mechanism

It is hypothesized that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid on cellular function in in vitro or in vivo studies have not been extensively studied .

Dosage Effects in Animal Models

Studies on threshold effects, as well as toxic or adverse effects at high doses, are lacking .

属性

IUPAC Name |

(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-6-8(10(12)13)4-7-5-9(6)11(7,2)3/h6-9H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJJWXPLEWSYFQ-XGEHTFHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2CC1C2(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58096-27-8, 64284-84-0 | |

| Record name | (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58096-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1S-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3-Pinanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[(Phenylmethylene)bis[(2-methoxy-4,1-phenylene)azo]]bis(2-naphthol)](/img/structure/B1615402.png)